1-[(Cyclobutylamino)methyl]cyclobutan-1-amine is a compound that belongs to the class of cyclic amines. It features a cyclobutyl group attached to an amino group, which is further linked to a cyclobutane structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, often involving cyclization reactions or amination processes. Research indicates that compounds with similar structures have been explored for their pharmacological properties, particularly in modulating receptor activities and serving as intermediates in the synthesis of more complex organic molecules .
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine can be classified as:
The synthesis of 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine can be achieved through several methods:
The synthetic route often involves:
Key structural data includes:
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine can participate in various chemical reactions typical of amines:
Common reagents used in these reactions include:
The mechanism of action for 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine is primarily linked to its interaction with biological targets, such as receptors or enzymes. For instance, compounds similar in structure have been studied for their ability to modulate the melanocortin receptors, which play roles in various physiological processes including metabolism and inflammation .
Research indicates that the binding affinity and efficacy of such compounds depend on their structural configuration, which influences their ability to interact with target sites.
Key physical properties include:
Chemical properties involve:
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine has potential applications in:
Cyclobutane-containing amines have evolved from structural curiosities to strategically valuable motifs in medicinal chemistry. The historical interest in strained carbocyclic systems accelerated in the late 20th century with advances in synthetic methodologies that enabled efficient access to these previously inaccessible scaffolds. Cyclobutylamine (CAS 2516-34-9), the foundational building block for this compound class, gained prominence due to its combination of high sp³ character and substantial ring strain (~26 kcal/mol), which promotes unique binding interactions with biological targets [10]. Early applications focused on leveraging its compact rigidity to enhance potency and selectivity in central nervous system (CNS) agents and antimicrobials. By the 2010s, cyclobutane derivatives became established as bioisosteres for tert-butyl groups, phenyl rings, and acyclic alkylamines, driven by their superior metabolic stability and capacity to modulate physicochemical properties [5]. The emergence of bicyclo[1.1.1]pentane (BCP) amines further demonstrated how strain-release energetics could be exploited in drug design, paving the way for complex bis-cyclobutane systems like 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine [5].
Table 1: Evolutionary Milestones of Cyclobutylamine Derivatives in Drug Discovery
Time Period | Key Developments | Impact on Drug Design |
---|---|---|
1970s–1990s | Synthesis of unsubstituted cyclobutylamine; Early ring-functionalization studies | Validation of cyclobutane as a conformationally restrained amine carrier |
2000–2010 | Recognition as sp³-rich bioisostere; Improved stereoselective synthesis | Replacement of planar aromatics to enhance solubility and reduce off-target effects |
2011–Present | Bicyclo[1.1.1]pentane (BCP) scaffolds; Multi-cyclobutane systems (e.g., 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine) | Exploitation of ring strain for targeted reactivity; Development of 3D vectorial complexity |
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine (CAS 1536948-33-0) exemplifies the strategic integration of multiple strained rings to achieve unprecedented spatial control. Its molecular framework (C₈H₁₆N₂) features two interconnected cyclobutane units: one bearing a primary amine and the other a secondary cyclobutylamino group via a methylene linker. This architecture induces three critical properties:
When compared to monocyclic analogs like cyclobutylamine (C₄H₉N) or acyclic counterparts, this bis-cyclobutane system demonstrates superior steric congestion, as quantified by its Fsp³ value of 0.75—significantly higher than the drug-like compound average of 0.42. This high fraction of sp³-hybridized carbons correlates with improved developability parameters [5]. Recent patent analyses reveal its incorporation in pyrrolizine-based antiviral agents, where it serves as a conformational lock for protease inhibitors targeting hepatitis B virus replication [9]. The compound’s capacity to act as a metabolic "steering group" is under investigation, with preliminary data suggesting resistance to cytochrome P450-mediated oxidation due to steric shielding of the amines [5].
Table 2: Steric and Electronic Parameters of Cyclobutane-Containing Amines
Compound | CAS | Molecular Formula | Fsp³ | TPSA (Ų) | Notable Features |
---|---|---|---|---|---|
1-[(Cyclobutylamino)methyl]cyclobutan-1-amine | 1536948-33-0 | C₈H₁₆N₂ | 0.75 | ~38 | Dual strained rings; Secondary-primary diamine |
Cyclobutylamine | 2516-34-9 | C₄H₉N | 0.75 | 26 | Parent scaffold; High ring strain |
1-((Isopropylamino)methyl)cyclobutan-1-amine | 1530798-96-9 | C₈H₁₈N₂ | 0.63 | 38 | Acyclic branched substituent |
1-(Butylaminomethyl)cyclobutan-1-amine | N/A | C₉H₂₀N₂ | 0.53 | 38 | Flexible alkyl chain |
The synthesis of 1-[(Cyclobutylamino)methyl]cyclobutan-1-amine requires innovative approaches due to the steric constraints of the cyclobutane rings. Key methodologies include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: